In Vitro Potency and Selectivity
Elcubragistat inhibits human MAGL with an IC50 of 14 nM, which is comparable to JZL184 (8 nM) but less potent than the next-generation covalent inhibitor PF-06795071 (3 nM) . However, its unique differentiation lies in its selectivity profile: Elcubragistat exhibits >100-fold selectivity for MAGL over the related serine hydrolase ABHD6 and >200-fold selectivity over PLA2G7 . This selectivity is maintained in cellular assays, with an IC50 of 2.2 nM for MAGL in intact PC3 cells, representing a ~6-fold increase in potency compared to the biochemical assay, while retaining >100-fold selectivity over ABHD6 (IC50=253 nM) and PLA2G7 (IC50=494 nM) .
| Evidence Dimension | Inhibitory Potency (hMAGL IC50) and Selectivity |
|---|---|
| Target Compound Data | IC50 (hMAGL) = 14 nM; >100-fold selectivity vs. ABHD6; >200-fold vs. PLA2G7 |
| Comparator Or Baseline | JZL184: IC50 = 8 nM; PF-06795071: IC50 = 3 nM |
| Quantified Difference | Elcubragistat is 5.7x less potent than PF-06795071 but 1.75x less potent than JZL184. Selectivity data for comparators is not uniformly reported. |
| Conditions | Biochemical assay using recombinant human enzyme; cell-based assay in human PC3 cells. |
Why This Matters
Selectivity data is critical for interpreting in vivo phenotypes and minimizing off-target confounding in complex biological systems.
